molecular formula C14H16FNO3 B2835019 1-[(3-Fluorophenyl)acetyl]piperidine-3-carboxylic acid CAS No. 1016724-44-9

1-[(3-Fluorophenyl)acetyl]piperidine-3-carboxylic acid

Cat. No.: B2835019
CAS No.: 1016724-44-9
M. Wt: 265.284
InChI Key: QGRGJIBXHKWUMP-UHFFFAOYSA-N
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Description

1-[(3-Fluorophenyl)acetyl]piperidine-3-carboxylic acid is a chemical compound with the molecular formula C14H16FNO3 It is characterized by the presence of a fluorophenyl group attached to a piperidine ring, which is further connected to a carboxylic acid group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[(3-Fluorophenyl)acetyl]piperidine-3-carboxylic acid typically involves the following steps:

    Formation of the Fluorophenyl Acetyl Intermediate: The initial step involves the acetylation of 3-fluorophenyl with an appropriate acetylating agent under controlled conditions.

    Piperidine Ring Formation: The intermediate is then reacted with piperidine to form the piperidine ring structure.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include:

  • Use of catalysts to enhance reaction rates.
  • Implementation of purification techniques such as recrystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions: 1-[(3-Fluorophenyl)acetyl]piperidine-3-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen atoms or reduce double bonds.

    Substitution: The fluorophenyl group can participate in substitution reactions, where the fluorine atom is replaced by other substituents.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophilic substitution reactions may involve reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or alkanes.

Scientific Research Applications

1-[(3-Fluorophenyl)acetyl]piperidine-3-carboxylic acid has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound may be studied for its potential biological activity and interactions with biological targets.

    Medicine: Research may explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It can be used in the development of new materials or as a precursor in chemical manufacturing processes.

Mechanism of Action

The mechanism of action of 1-[(3-Fluorophenyl)acetyl]piperidine-3-carboxylic acid involves its interaction with specific molecular targets. The fluorophenyl group may interact with hydrophobic pockets in proteins, while the piperidine ring can form hydrogen bonds with amino acid residues. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

    2-(3-Fluorophenyl)piperidine: This compound shares the fluorophenyl and piperidine moieties but lacks the acetyl and carboxylic acid groups.

    1-[2-(4-Fluorophenyl)acetyl]piperidine-3-carboxylic acid: Similar structure with the fluorine atom in a different position on the phenyl ring.

Uniqueness: 1-[(3-Fluorophenyl)acetyl]piperidine-3-carboxylic acid is unique due to the specific positioning of the fluorine atom and the presence of both acetyl and carboxylic acid groups

Properties

IUPAC Name

1-[2-(3-fluorophenyl)acetyl]piperidine-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16FNO3/c15-12-5-1-3-10(7-12)8-13(17)16-6-2-4-11(9-16)14(18)19/h1,3,5,7,11H,2,4,6,8-9H2,(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QGRGJIBXHKWUMP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)C(=O)CC2=CC(=CC=C2)F)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16FNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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